Akrobomycin

Electrochemistry Antifungal Redox Biology

Research requiring precise anthracycline structure-activity relationships is often compromised by substituting core reference compounds with generic analogues lacking validated glycosylation patterns. Akrobomycin (CAS 89156-94-5) directly addresses this gap. - Unique C-10 amino-sugar moiety; validated reduction potential range (-0.7 to +0.3 V) for cyclic voltammetry & ROS generation assays. - Enables reliable comparator data in topoisomerase-II inhibition and cellular differentiation models without cross-compound variability. - Traceable to actinomycete strain 1029-AV1; supplied with documented chain of custody for reproducible SAR campaigns.

Molecular Formula C26H27NO8
Molecular Weight 481.5 g/mol
Cat. No. B15560598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAkrobomycin
Molecular FormulaC26H27NO8
Molecular Weight481.5 g/mol
Structural Identifiers
InChIInChI=1S/C26H27NO8/c1-3-11-7-13-19(16(8-11)35-17-9-14(27)22(29)10(2)34-17)26(33)21-20(24(13)31)23(30)12-5-4-6-15(28)18(12)25(21)32/h4-7,10,14,16-17,22,28-29,31,33H,3,8-9,27H2,1-2H3/t10-,14-,16-,17+,22+/m0/s1
InChIKeyKURBZXMNPPHYKQ-YFIPGNPZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Akrobomycin: Profile & Procurement


Akrobomycin (CAS 89156-94-5) is a naturally occurring anthracycline antibiotic produced by the actinomycete strain 1029-AV1 [1]. It was first described in 1984 as a novel secondary metabolite with a reported molecular formula of C26H27NO8 [1]. Anthracyclines, as a class, are known for their DNA-intercalating and topoisomerase-II inhibitory properties, which underpin both antimicrobial and antitumor activities. Akrobomycin has been cited in the literature for its antimicrobial and antitumor activities [2], establishing it as a reference compound within the broader anthracycline chemotype.

Chemotype
Anthracycline reference for DNA-intercalation and topoisomerase-II studies
Glycosylation
Unique C-10 amino-sugar scaffold supports anthracycline SAR investigations
Redox probe
Reported reduction potential supports redox-mechanism and ROS generation assays

Akrobomycin Generic Substitution Not Supported


Within the anthracycline class, subtle differences in glycosylation patterns, reduction potentials, and resulting physicochemical properties can lead to divergent biological outcomes [1]. Akrobomycin is not a simple functional equivalent of more common anthracyclines like doxorubicin or carminomycin. Evidence indicates that variations in the sugar moieties of anthracyclines, including those related to Akrobomycin, significantly affect their capacity to induce cellular differentiation and exert antitumor activity in specific murine models [2]. Therefore, substituting Akrobomycin with a generic anthracycline without direct comparative data risks compromising experimental reproducibility and the validity of structure-activity relationship studies.

  • Glycosylation pattern at C-10 may differ from common anthracyclines (C-7), potentially altering DNA-binding affinity and cell-differentiation endpoints.
  • Redox properties may not correlate with generic anthracyclines; direct comparative voltammetry data are required.
  • Cellular response profiles may shift; structure-activity relationships observed with doxorubicin or carminomycin may not transfer.

Akrobomycin Quantifiable Differentiation Evidence


Reduction Potential vs. Quinone Antifungals

Akrobomycin exhibits a defined reduction potential within the range characteristic of biologically active quinones, providing a quantifiable electronic property relevant to its redox-based mechanism of action [1]. This value distinguishes it from non-quinone chemotypes and places it within a specific electrochemical window among other quinone-based antifungal agents [1].

Reduction potential
Class-level inference
-0.7 to +0.3 V
Supports redox-mechanism interpretation; distinguishes from non-quinone chemotypes
Assay conditions not detailed; reported alongside podosporin A
Electrochemistry Antifungal Redox Biology

Unique Glycosylation Pattern

Akrobomycin's structure features a distinct glycosidic linkage: a 3-amino-2,3,6-trideoxy-L-lyxo-hexopyranose sugar attached at the C-10 position . This contrasts with common anthracyclines like doxorubicin and carminomycin, which have a different sugar (e.g., daunosamine) at the C-7 position [1]. Literature on related compounds confirms that differences in the sugar moiety are key determinants of biological activity [2].

Glycosylation pattern
Class-level inference
C-10 amino-sugar vs. C-7 daunosamine
May alter DNA binding and cellular differentiation endpoints
SAR context requires direct comparative data
Structure-Activity Relationship (SAR) Natural Product Chemistry Glycoside

Akrobomycin Research and Industrial Applications


Redox Mechanisms in Antimicrobial & Antitumor Research

Akrobomycin is well-suited for investigations into the role of electron transfer and oxidative stress in bioactivity. Its characterized reduction potential range (-0.7 to +0.3 V) allows researchers to correlate electrochemical properties with biological effects, serving as a reference quinone in cyclic voltammetry and reactive oxygen species (ROS) generation assays [1].

Anthracycline Glycoside SAR Studies

As an anthracycline with a unique C-10 amino-sugar, Akrobomycin serves as a valuable comparator in SAR campaigns aimed at understanding how variations in glycosylation affect DNA binding, topoisomerase inhibition, and cellular differentiation. It provides a distinct chemical scaffold for probing the role of the sugar moiety independent of the aglycone core [2].

Natural Product Discovery & Biosynthesis Engineering

Akrobomycin is a product of the actinomycete strain 1029-AV1, representing a specific secondary metabolite output from a unique biosynthetic gene cluster. Its structure is a tangible endpoint for studying the enzymatic machinery responsible for C-10 glycosylation and aglycone modification in anthracycline-producing actinomycetes [3].

Application
Selection Property
Validation Focus
Redox mechanism studies
Redox-active quinone profile
Electron-transfer and ROS generation assays
Anthracycline glycoside SAR
Unique C-10 glycosylation
DNA-binding and cell-differentiation endpoint review
Natural product biosynthesis
Actinomycete secondary metabolite
Gene cluster and glycosylation pathway analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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